6,7-Dehydro Triamcinolone Acetonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

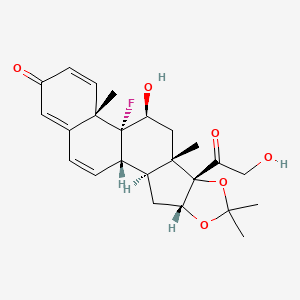

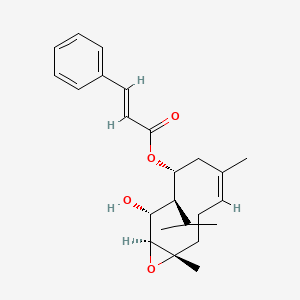

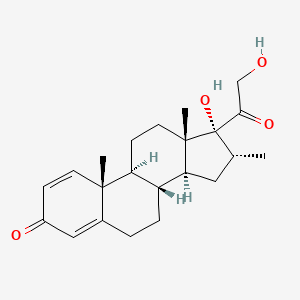

Triamcinolone acetonide, from which 6,7-Dehydro Triamcinolone Acetonide is derived, has a molecular formula of C24H31FO6 . Its average mass is 434.498 Da and its monoisotopic mass is 434.210480 Da .

Chemical Reactions Analysis

Specific chemical reactions involving 6,7-Dehydro Triamcinolone Acetonide are not detailed in the available resources .

Scientific Research Applications

Mechanisms of Action in Allergic Rhinitis

Triamcinolone Acetonide demonstrates significant efficacy in the management of allergic rhinitis through its potent anti-inflammatory properties. It's formulated for nasal administration, either as an aerosol or an aqueous metered-dose pump spray, to minimize systemic absorption and reduce the potential for systemic side effects. Clinical trials have shown that triamcinolone acetonide effectively reduces symptoms of allergic rhinitis, with a quick onset of action and sustained effect upon dosage adjustment (Jeal & Faulds, 1997).

Applications in Intravitreal Therapy

Intravitreal administration of triamcinolone acetonide marks a shift in the treatment paradigm for various ocular conditions, including diabetic macular edema, retinal vein occlusions, and uveitis. Despite the decline in its use following the introduction of anti-VEGF therapies, triamcinolone's long-acting steroid properties maintain its relevance in clinical practice. It's particularly noted for its capacity to reduce inflammation and improve visual outcomes, albeit with a consideration for complications like ocular hypertension and cataract formation (Tao & Jonas, 2010).

Efficacy in Uveitis and Inflammatory Conditions

The use of intravitreal triamcinolone acetonide injections for non-infectious uveitis and inflammatory cystoid macular edema (CME) demonstrates a rapid improvement in vision for the majority of cases. The temporary nature of the treatment's efficacy, necessitating repeated injections, is balanced against the risk of complications. Innovations in drug delivery, such as the development of ready-for-use IVTA injections with reduced toxic additives, aim to lower these risks while providing effective treatment options (van Kooij, Rothova, & de Vries, 2006).

Novel Delivery Methods

Research into novel intraocular therapy for non-infectious uveitis highlights the advancement in drug delivery mechanisms. Suprachoroidal administration of triamcinolone acetonide presents a promising approach by targeting the retina and choroid directly, potentially minimizing anterior segment side effects such as glaucoma and cataract formation. This technique underscores the evolution of treatment strategies that seek to enhance efficacy while reducing systemic and local complications (Thomas et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h5-9,15-17,19,26,28H,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPZLQJLMNKVAZ-JNQJZLCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4C=CC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C=CC5=CC(=O)C=C[C@@]53C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652535 |

Source

|

| Record name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dehydro Triamcinolone Acetonide | |

CAS RN |

1893-84-1 |

Source

|

| Record name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/no-structure.png)

![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)

![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)